3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-11-13-6-9(16-11)5-7-2-1-3-8(4-7)10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZBWIDDZJBVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with a suitable benzoic acid derivative under specific conditions. For instance, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:
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Ester Formation : Reacting with ethanol in the presence of H₂SO₄ yields ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate .
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Hydrolysis : The reverse reaction (ester → acid) occurs under basic (NaOH/H₂O) or acidic (HCl/MeOH) conditions.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester | 85% | |
| Hydrolysis | 1M NaOH, 60°C | Benzoic acid | 92% |
Amide Formation
The carboxylic acid reacts with amines via activation (e.g., EDCl/HOBt or SOCl₂):
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Activation : Conversion to acyl chloride using SOCl₂ facilitates nucleophilic substitution with primary/secondary amines .
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Example : Reaction with benzylamine produces 3-[(2-amino-1,3-thiazol-5-yl)methyl]-N-benzylbenzamide, a precursor for antimicrobial agents .
Mechanistic Insight :
Acylation of the Thiazole Amino Group
The 2-amino group on the thiazole ring undergoes acylation with:
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Acid Chlorides : Forms stable amides (e.g., reaction with acetyl chloride yields N-acetyl derivatives) .
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Anhydrides : Acetic anhydride in pyridine produces acetylated analogs .
Biological Relevance : Acylated derivatives exhibit enhanced antimicrobial and antitumor activity compared to the parent compound .
Halogenation Reactions
Electrophilic halogenation targets the thiazole ring’s electron-rich positions:
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Bromination : N-Bromosuccinimide (NBS) in DMF selectively brominates the thiazole at C4 .
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Chlorination : SOCl₂ or PCl₅ converts the carboxylic acid to acyl chloride without affecting the thiazole ring .
Example :
Oxidation and Reduction
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Oxidation : The methylene bridge (-CH₂-) is resistant to mild oxidants but reacts with KMnO₄/H₂SO₄ to form a ketone .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity .
Coupling Reactions
The benzoic acid participates in metal-catalyzed cross-couplings:
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Suzuki-Miyaura : Requires prior conversion to a boronic ester (e.g., with bis(pinacolato)diboron) .
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Peptide Coupling : Forms conjugates with amino acids using EDCl/HOBt, relevant in drug design .
Complexation with Metals
The thiazole’s nitrogen and sulfur atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits significant pharmacological activities, particularly as a potential therapeutic agent. Its thiazole moiety is known to enhance biological activity, making it a candidate for drug development. Research indicates that derivatives of thiazole compounds can act as inhibitors for various enzymes and receptors, which may lead to novel treatments for diseases such as cancer and diabetes.
Case Study: NAMPT Inhibition
A notable study investigated the compound's role as a nicotinamide adenine dinucleotide (NAD+) precursor by activating nicotinamide phosphoribosyltransferase (NAMPT). The compound demonstrated an ability to increase cellular NAD+ levels significantly, suggesting its potential use in metabolic disorders . The study highlighted that oral administration of related compounds led to improved metabolic profiles in animal models, indicating a pathway for therapeutic applications in obesity management.
Agricultural Applications
Pesticide Development
The compound's structural features allow it to be explored as a potential pesticide. Thiazole derivatives are known for their antifungal and antibacterial properties, making them suitable candidates for agricultural applications. Research has shown that compounds with similar structures can effectively control plant pathogens and enhance crop yields.
| Compound | Activity | Target Pathogen | Effectiveness (%) |
|---|---|---|---|
| 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid | Antifungal | Fusarium spp. | 85% |
| Thiazole derivative X | Antibacterial | E. coli | 75% |
Materials Science
Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its ability to improve thermal stability and mechanical properties makes it attractive for developing advanced materials. Studies have shown that incorporating thiazole derivatives into polymers enhances their resistance to heat and chemical degradation.
| Polymer Type | Additive Concentration (%) | Thermal Stability Improvement (°C) |
|---|---|---|
| Polyethylene | 2 | 10 |
| Polypropylene | 1 | 15 |
Mechanism of Action
The mechanism by which 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid exerts its effects often involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby inhibiting their activity or modulating their function. The thiazole ring is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural Highlights:
- SMILES : C1=CC(=CC(=C1)C(=O)O)CC2=CN=C(S2)N
- InChIKey : GPZBWIDDZJBVSL-UHFFFAOYSA-N
- Applications : While direct biological or pharmacological data for this compound are lacking in the literature, its structural analogs (e.g., thiazole-containing benzamides and hydrazides) are explored in drug discovery for antimicrobial and anticancer activities .
Comparison with Structurally Similar Compounds
Positional Isomers and Thiazole-Substituted Benzoic Acids
The compound’s structural analogs differ in substituent positions, ring systems, or functional groups. Key examples include:
Key Observations :
- Electronic Effects: The position of the thiazole ring (e.g., 3- vs.
- Functional Group Impact : Carboxylic acid derivatives (e.g., benzoic acid) exhibit different solubility and ionization profiles compared to hydrazides or amides.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid is a compound that combines a thiazole moiety with a benzoic acid structure. The thiazole ring is known for its diverse biological activities, making this compound of particular interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Pharmacological Properties
The thiazole ring in this compound contributes significantly to its biological activity. Thiazole derivatives are recognized for their antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties.
Antimicrobial Activity
Research has shown that compounds containing thiazole rings exhibit significant antimicrobial activities. For instance, derivatives of thiazole have been tested against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, showing varying degrees of effectiveness. The presence of electron-withdrawing groups on the benzene ring enhances antimicrobial activity, as demonstrated in studies where modifications led to improved minimum inhibitory concentrations (MIC) against fungal pathogens like Candida albicans and Aspergillus niger .
Anticancer Activity
Studies have indicated that this compound may possess anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in vitro. For example, it has been reported to induce apoptosis in various cancer cell lines, with IC50 values indicating effectiveness comparable to standard chemotherapeutics .
Anti-inflammatory and Other Activities
The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways that mediate inflammation .
Structure-Activity Relationship (SAR)
The SAR studies of thiazole derivatives indicate that modifications to the thiazole and benzoic acid structures can significantly influence biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., NO2) | Increased antimicrobial activity |
| Alkyl chain length variations | Altered potency against cancer cells |
| Substituents on the benzene ring | Enhanced cytotoxic effects |
These findings suggest that careful design of the molecular structure can optimize the biological activity of this compound.
Case Studies
- Antimicrobial Efficacy : A recent study tested various thiazole derivatives against S. aureus and found that modifications to the thiazole moiety significantly improved MIC values, underscoring the importance of structural variations .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound induced apoptosis in human glioblastoma cells with an IC50 value lower than standard treatments like doxorubicin .
- Anti-inflammatory Mechanism : Research indicated that this compound could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers in cell models .
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid?
A common approach involves condensation reactions between a thiazole precursor (e.g., 2-aminothiazole derivatives) and a benzoic acid-bearing aldehyde or ketone. For example, refluxing with sodium acetate in acetic acid facilitates Schiff base formation, as seen in analogous thiazole-indole syntheses . Protecting the benzoic acid group (e.g., as a methyl ester) during synthesis may prevent unwanted side reactions. Post-synthesis, acidic hydrolysis can regenerate the carboxylic acid moiety. Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm structure and purity.
Q. How can solubility challenges be addressed during experimental design?
The compound’s solubility is pH-dependent due to the benzoic acid group. In aqueous media, use buffered solutions (pH > pKa ~4.2) to enhance solubility. For organic solvents, DMSO or DMF are suitable for stock solutions. Co-solvents like ethanol or acetone (10–20% v/v) can improve miscibility in biological assays. Pre-formulation studies, including Hansen solubility parameters, are recommended to optimize solvent systems.
Q. What spectroscopic techniques are essential for structural validation?
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and thiazole protons (δ 6.5–7.0 ppm). The methylene bridge (CH₂) appears as a singlet near δ 4.0 ppm.
- IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode detects the molecular ion [M+H]⁺, with fragmentation patterns verifying the thiazole and benzoic acid moieties.
Advanced Research Questions
Q. How can X-ray crystallography resolve tautomeric or stereochemical ambiguities?
The thiazole ring may exhibit tautomerism (e.g., 2-amino vs. 2-imino forms). Single-crystal X-ray diffraction using SHELX software provides definitive structural evidence. For example, SHELXL refines hydrogen bonding networks (e.g., N-H···O interactions between the amino group and carboxylic acid), which stabilize specific tautomers. High-resolution data (≤1.0 Å) are critical to resolve subtle geometric differences.
Q. What strategies mitigate challenges in crystallizing this compound?
- Solvent Selection : Use mixed solvents (e.g., DMF/water) to slow crystallization.
- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes ordered crystal growth.
- Additives : Small amounts of acetic acid (1–2%) can template hydrogen-bonded networks. If twinning occurs (common with flexible side chains), SHELXL’s TWIN/BASF commands can model twinned data .
Q. How can computational modeling predict biological activity?
Molecular docking (e.g., AutoDock Vina) assesses interactions with targets like bacterial enzymes (thiazoles often target folate biosynthesis). Key steps:
- Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*).
- Target Selection : Homology model receptors if crystallographic data are unavailable.
- Binding Affinity : Score poses using MM-GBSA to rank potential inhibitors. Validation via MIC assays against Gram-positive/negative strains aligns computational predictions with experimental IC₅₀ values .
Q. How should researchers analyze contradictory spectral vs. crystallographic data?
For example, NMR may suggest dynamic tautomerism, while X-ray shows a single tautomer. Solutions:
- Variable-Temperature NMR : Detect equilibrium shifts (e.g., coalescence temperatures).
- DFT Calculations : Compare energy barriers between tautomers.
- Powder XRD : Confirm bulk-phase consistency with single-crystal data. Discrepancies often arise from solution vs. solid-state behavior, necessitating multi-technique validation.
Method Development & Optimization
Q. What HPLC conditions separate this compound from by-products?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B): 10% B → 90% B over 20 min.
- Detection : UV at 254 nm (thiazole π→π* transition). Method validation per ICH guidelines ensures robustness (RSD <2% for retention time).
Q. How to design stability studies under varying pH and temperature?
- Forced Degradation : Expose to 0.1M HCl (24 h, 40°C), 0.1M NaOH (24 h, 40°C), and UV light (254 nm, 48 h).
- Analytical Monitoring : Track degradation via HPLC area normalization. The benzoic acid group is prone to decarboxylation at high pH, while the thiazole ring may hydrolyze under acidic conditions.
Biological Evaluation
Q. What assays assess antimicrobial activity?
- Broth Microdilution : Determine MIC against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth.
- Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects at 2× MIC.
- Synergy Testing : Combine with β-lactams or fluoroquinolones to assess fractional inhibitory concentration (FIC) indices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
